molecular formula C6H4N4O2 B7884251 1-Methylpurine-2,6-dione

1-Methylpurine-2,6-dione

Cat. No.: B7884251
M. Wt: 164.12 g/mol
InChI Key: SNXCZWZKBPOLIM-UHFFFAOYSA-N
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Description

It is a purine-based compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This compound is structurally characterized by a purine ring system with methylation at the 1-position and keto groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpurine-2,6-dione can be synthesized through various methods. One common synthetic route involves the methylation of xanthine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Methylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylpurine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpurine-2,6-dione involves its interaction with various molecular targets. It acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in various physiological effects, including anti-inflammatory and analgesic activities . Additionally, it can antagonize adenosine receptors, contributing to its biological effects .

Comparison with Similar Compounds

1-Methylpurine-2,6-dione is similar to other xanthine derivatives such as caffeine, theobromine, and theophylline. it is unique in its specific methylation pattern and its distinct pharmacological profile .

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine.

    Theobromine: 3,7-Dimethylxanthine.

    Theophylline: 1,3-Dimethylxanthine.

Properties

IUPAC Name

1-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXCZWZKBPOLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=NC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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